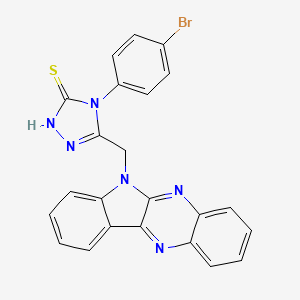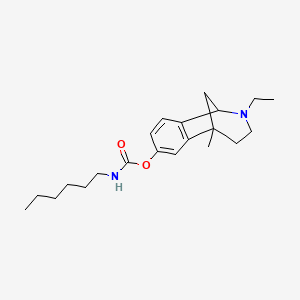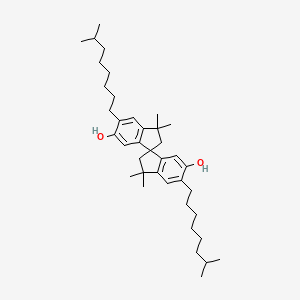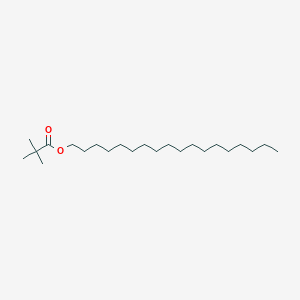
Stearyl neopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl neopentanoate is an ester compound formed from stearyl alcohol and neopentanoic acid. It is commonly used in cosmetics and personal care products due to its excellent emollient properties, providing a smooth and soft feel to the skin .
Preparation Methods
Stearyl neopentanoate is synthesized by esterifying stearyl alcohol with neopentanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The resulting product is then purified through distillation or other proprietary methods to achieve the desired purity .
Chemical Reactions Analysis
Stearyl neopentanoate primarily undergoes hydrolysis, where the ester bond is broken down into stearyl alcohol and neopentanoic acid in the presence of water and an acid or base catalyst. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Scientific Research Applications
Stearyl neopentanoate is widely used in the cosmetics industry as an emollient, binder, and sensory modifier. It is found in products such as eye makeup, blushers, foundations, and skin care products. Its ability to provide a velvety, smooth texture makes it a popular ingredient in formulations designed to enhance the sensory experience of cosmetic products .
Mechanism of Action
The primary mechanism of action of stearyl neopentanoate is its ability to act as a lubricant on the skin surface, reducing friction and providing a soft, smooth feel. It forms a thin, non-greasy film on the skin, which helps to lock in moisture and improve the overall texture of the skin .
Comparison with Similar Compounds
Stearyl neopentanoate is similar to other esters such as isothis compound and cetyl esters. it is unique in its ability to provide a non-greasy, velvety feel, making it particularly suitable for use in high-end cosmetic formulations. Other similar compounds include isothis compound, which is also used as an emollient and binder in cosmetics .
Properties
CAS No. |
112209-03-7 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
octadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22(24)23(2,3)4/h5-21H2,1-4H3 |
InChI Key |
GYNTZHVBPLILBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


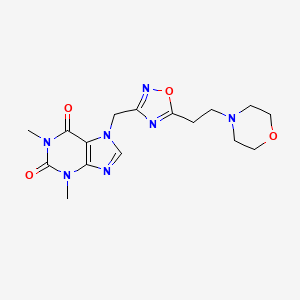
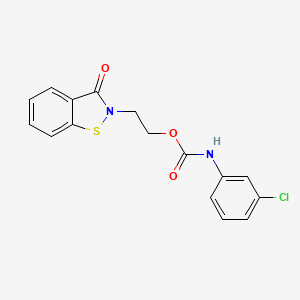
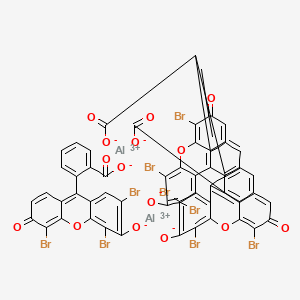
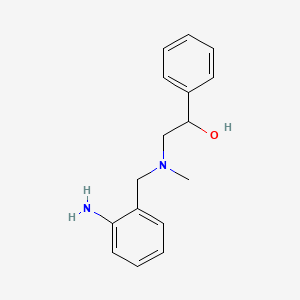
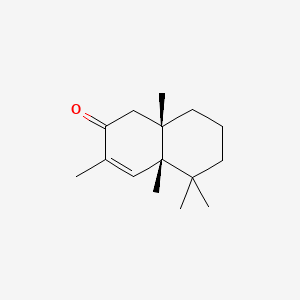
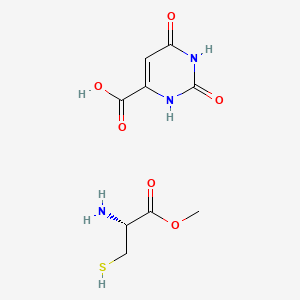
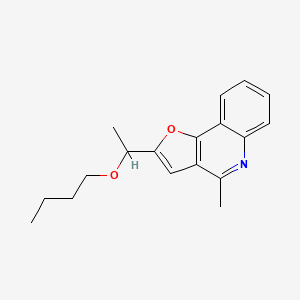
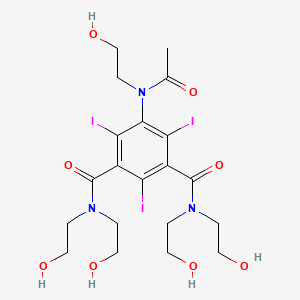
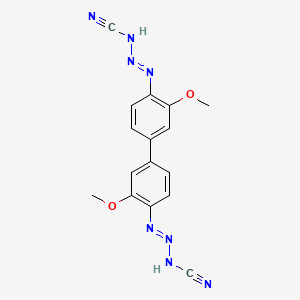
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

